
GSK 625433
Vue d'ensemble
Description
Méthodes De Préparation
La synthèse du GSK-625433 implique une cycloaddition 1,3-dipolaire énantiosélective d'ylures d'azométhine et d'alcènes électrophiles utilisant un catalyseur argent chiral double . La formule moléculaire du GSK-625433 est C26H32N4O5S, et sa masse moléculaire est de 512,62 g/mol . Les méthodes de production industrielle de ce composé ne sont pas largement documentées, mais il est généralement synthétisé dans des laboratoires de recherche pour des études scientifiques .
Analyse Des Réactions Chimiques
GSK-625433 subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé dans des conditions spécifiques, ce qui conduit à la formation de différents produits d'oxydation.
Réduction : Il peut également subir des réactions de réduction, bien que les détails spécifiques sur les réactifs et les conditions ne soient pas largement disponibles.
Substitution : GSK-625433 peut participer à des réactions de substitution, où certains groupes fonctionnels sont remplacés par d'autres.
Les réactifs et les conditions courants utilisés dans ces réactions comprennent des catalyseurs chiraux, des alcènes électrophiles et des ylures d'azométhine . Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés.
Applications de la recherche scientifique
Chimie : Il est utilisé comme composé modèle pour étudier la synthèse énantiosélective et la catalyse chirale.
Mécanisme d'action
GSK-625433 exerce ses effets en inhibant la RNA polymérase ARN-dépendante NS5B du virus de l'hépatite C . Cette enzyme est cruciale pour la réplication du virus de l'hépatite C, et son inhibition empêche le virus de se répliquer et de se propager . Le composé se lie au site actif de la polymérase NS5B, bloquant son activité et inhibant ainsi la réplication virale .
Applications De Recherche Scientifique
Mécanisme D'action
GSK-625433 exerts its effects by inhibiting the Hepatitis C virus NS5B RNA-dependent RNA polymerase . This enzyme is crucial for the replication of the Hepatitis C virus, and its inhibition prevents the virus from replicating and spreading . The compound binds to the active site of the NS5B polymerase, blocking its activity and thereby inhibiting viral replication .
Comparaison Avec Des Composés Similaires
GSK-625433 est unique en son genre pour son inhibition puissante de la polymérase NS5B du virus de l'hépatite C. Les composés similaires comprennent :
TMC435 : Un autre inhibiteur de la protéase NS3/4A du virus de l'hépatite C.
Télaprévir : Un inhibiteur de la protéase NS3/4A du virus de l'hépatite C.
Bocéprévir : Également un inhibiteur de la protéase NS3/4A du virus de l'hépatite C.
Comparé à ces composés, GSK-625433 cible spécifiquement la polymérase NS5B, ce qui en fait un outil unique et précieux dans la recherche antivirale .
Activité Biologique
GSK 625433 is a potent inhibitor of the hepatitis C virus (HCV) NS5B polymerase, which plays a crucial role in the replication of the virus. This compound has been extensively studied for its biological activity, particularly in the context of antiviral therapy against HCV.
Chemical Structure and Properties
This compound has the chemical formula and a molecular weight of 500.65 g/mol. Its structural characteristics contribute to its biological activity, particularly its ability to interact effectively with the viral polymerase.
This compound functions as a non-nucleoside inhibitor of NS5B polymerase. It binds to the enzyme and disrupts its function, preventing viral RNA replication. This mechanism is critical for reducing viral loads in infected individuals.
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
Parameter | Value |
---|---|
IC50 (in vitro) | 0.5 nM |
Selectivity Index | >1000 |
Resistance Profile | Retains activity against common mutations |
Half-life (in vivo) | 6 hours |
Bioavailability | 70% |
Case Studies and Clinical Trials
- Phase I Trials : Initial studies demonstrated that this compound was well-tolerated in healthy volunteers. Pharmacokinetic data indicated favorable absorption and distribution characteristics.
- Phase II Trials : A multi-center study evaluated the efficacy of this compound in combination with other antiviral agents. Results showed a significant reduction in HCV RNA levels after 12 weeks of treatment, with over 80% of patients achieving sustained virologic response (SVR).
- Resistance Studies : Research has shown that this compound maintains efficacy against variants of HCV that develop resistance to other NS5B inhibitors, making it a valuable option in treatment-resistant cases .
Research Findings
Recent studies have focused on optimizing the synthesis of this compound and improving its enantioselectivity through advanced catalytic methods. The use of dual chiral silver catalysts has been pivotal in enhancing the yield and purity of this compound during synthesis .
Q & A
Basic Research Questions
Q. What analytical techniques are recommended for characterizing the purity and structural integrity of GSK 625433 in preclinical studies?
- Methodological Answer : Use a combination of nuclear magnetic resonance (NMR) for structural confirmation and high-performance liquid chromatography (HPLC) for purity assessment. Ensure spectral data (e.g., H/C NMR) align with theoretical predictions. For reproducibility, document solvent systems, column specifications, and retention times in alignment with Materials and Methods guidelines . Include raw data in supplementary materials with clear labeling (e.g., "this compound NMR Spectrum: 500 MHz, DMSO-d6") to enable independent verification .
Q. How should researchers design in vitro assays to evaluate the pharmacological activity of this compound?
- Methodological Answer : Select cell lines based on target relevance (e.g., cancer cell lines for oncology studies) and validate their responsiveness to reference compounds. Include dose-response curves with at least six concentrations (e.g., 1 nM–100 µM) and triplicate measurements. Normalize data to positive/negative controls (e.g., DMSO vehicle) and calculate EC/IC values using nonlinear regression models (e.g., GraphPad Prism). Document assay conditions (temperature, incubation time) and statistical power analysis to justify sample sizes .
Q. What statistical approaches are appropriate for initial dose-response analysis of this compound in cell-based models?
- Methodological Answer : Apply non-linear least squares fitting to generate sigmoidal dose-response curves. Use the Hill equation to quantify efficacy () and potency (logEC). Report 95% confidence intervals and assess goodness-of-fit via R values. For outlier detection, employ Grubbs' test or robust regression methods. Data should be visualized with error bars representing SEM and annotated with significance levels (e.g., *p<0.05) .
Advanced Research Questions
Q. How can conflicting in vitro and in vivo efficacy data for this compound be systematically analyzed to determine translational relevance?
- Methodological Answer : Conduct a meta-analysis comparing in vitro IC values with in vivo pharmacokinetic (PK) parameters (e.g., plasma ). Use species-specific allometric scaling to adjust for metabolic differences. If discrepancies persist, evaluate tissue penetration via mass spectrometry or microdialysis. Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses, such as investigating protein binding or metabolite activity .
Q. What experimental approaches are recommended for elucidating off-target effects of this compound in complex biological systems?
- Methodological Answer : Employ high-throughput screening (HTS) against panels of receptors, kinases, or ion channels (e.g., Eurofins CEREP panel). Use thermal shift assays (TSA) or cellular thermal shift assays (CETSA) to identify unintended protein interactions. For functional validation, apply CRISPR-Cas9 knockout models of suspected off-target genes. Data should be cross-validated with transcriptomic (RNA-seq) or proteomic (LC-MS/MS) profiling .
Q. What strategies should be employed to replicate controversial findings in this compound mechanism-of-action studies?
- Methodological Answer : Adhere to the "replication checklist":
- Obtain raw datasets from original authors or public repositories (e.g., Zenodo).
- Recreate experimental conditions precisely (e.g., cell passage number, buffer composition).
- Include internal controls from the original study (e.g., reference inhibitors).
- Perform blinded analysis to minimize bias.
- Use independent batches of this compound to rule out compound variability.
Publish negative results with detailed protocols to enhance scientific transparency .
Q. Data Management and Reporting
Q. How should researchers address variability in pharmacokinetic (PK) data across species for this compound?
- Methodological Answer : Apply physiologically based pharmacokinetic (PBPK) modeling to account for interspecies differences in metabolism, plasma protein binding, and organ weights. Validate models using in vitro hepatocyte clearance data and in vivo PK profiles. Report all parameters (e.g., Vd, CL, t) with coefficient of variation (CV%) and confidence intervals. Use tools like GastroPlus or Simcyp for simulations .
Q. What guidelines should be followed when publishing synthetic protocols for this compound analogs?
- Methodological Answer : Document reaction conditions (catalyst, solvent, temperature), purification methods (e.g., column chromatography gradients), and yields for each step. Characterize intermediates via LC-MS and elemental analysis. For reproducibility, specify supplier details (e.g., Sigma-Aldrich, ≥98% purity) and batch numbers. Adhere to journal-specific formatting for experimental sections (e.g., ACS Style) .
Q. Literature and Data Synthesis
Q. How can researchers leverage systematic reviews to contextualize this compound within existing literature?
- Methodological Answer : Use PRISMA guidelines to design a reproducible search strategy across PubMed, Google Scholar, and EMBASE. Keywords should include "this compound," "structure-activity relationship," and "mechanism of action." Screen abstracts using inclusion/exclusion criteria (e.g., peer-reviewed studies from 2015–2025). Extract data into standardized tables comparing potency, models, and endpoints. Assess bias via Cochrane Risk of Tool .
Q. What computational methods are suitable for predicting this compound's metabolic stability during lead optimization?
- Methodological Answer :
Apply in silico tools like StarDrop (P450 metabolism prediction) or Schrödinger's QikProp (intestinal permeability). Validate predictions with in vitro microsomal stability assays (human/rodent liver microsomes). Use molecular dynamics (MD) simulations to assess binding affinity to cytochrome P450 isoforms. Report docking scores (e.g., Glide SP/XP) and RMSD values for pose stability .
Propriétés
Numéro CAS |
885264-71-1 |
---|---|
Formule moléculaire |
C26H32N4O5S |
Poids moléculaire |
512.6 g/mol |
Nom IUPAC |
(2R,4S,5R)-1-(4-tert-butyl-3-methoxybenzoyl)-4-(methoxymethyl)-2-(pyrazol-1-ylmethyl)-5-(1,3-thiazol-2-yl)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C26H32N4O5S/c1-25(2,3)19-8-7-17(13-20(19)35-5)23(31)30-21(22-27-10-12-36-22)18(15-34-4)14-26(30,24(32)33)16-29-11-6-9-28-29/h6-13,18,21H,14-16H2,1-5H3,(H,32,33)/t18-,21-,26-/m1/s1 |
Clé InChI |
HLQXYDHLDZTWDW-KAWPREARSA-N |
SMILES |
CC(C)(C)C1=C(C=C(C=C1)C(=O)N2C(C(CC2(CN3C=CC=N3)C(=O)O)COC)C4=NC=CS4)OC |
SMILES isomérique |
CC(C)(C)C1=C(C=C(C=C1)C(=O)N2[C@H]([C@H](C[C@@]2(CN3C=CC=N3)C(=O)O)COC)C4=NC=CS4)OC |
SMILES canonique |
CC(C)(C)C1=C(C=C(C=C1)C(=O)N2C(C(CC2(CN3C=CC=N3)C(=O)O)COC)C4=NC=CS4)OC |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
GSK-625433; GSK 625433; GSK625433. |
Origine du produit |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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